1-Phenyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)ethanone
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Overview
Description
1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a phenyl group, a thiophene ring, and a pyridazine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyridazine rings contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization with thiourea to yield a pyrimidine-thiol derivative.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE has a wide range of scientific research applications:
Medicinal Chemistry: The compound exhibits potential as an anti-inflammatory, antioxidant, and anticancer agent due to the biological activities associated with its thiophene and pyridazine moieties.
Material Science: It can be used in the development of organic semiconductors and conductive polymers, leveraging the electronic properties of the thiophene ring.
Biological Studies: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and oxidative stress pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE can be compared with other similar compounds to highlight its uniqueness:
This detailed article provides a comprehensive overview of 1-PHENYL-2-{[6-(THIOPHEN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ETHAN-1-ONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H12N2OS2 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-phenyl-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylethanone |
InChI |
InChI=1S/C16H12N2OS2/c19-14(12-5-2-1-3-6-12)11-21-16-9-8-13(17-18-16)15-7-4-10-20-15/h1-10H,11H2 |
InChI Key |
XEJQEBQZRFYVRB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN=C(C=C2)C3=CC=CS3 |
Origin of Product |
United States |
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